Regioisomer Comparison: 3-OH vs. 4-OH Substitution
The target compound (2-chloro, 3-hydroxy, 4-nitro) and its regioisomer (2-chloro, 4-hydroxy, 3-nitro) share the same molecular formula but exhibit different chemical behaviors . The distinct arrangement of the nitro and hydroxyl groups leads to different patterns of electron density on the pyridine ring, which directly impacts their reactivity in nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions .
| Evidence Dimension | Regioisomeric substitution pattern |
|---|---|
| Target Compound Data | 2-chloro, 3-hydroxy, 4-nitro substitution on pyridine ring |
| Comparator Or Baseline | 2-Chloro-3-nitropyridin-4-OL (CAS 629655-23-8): 2-chloro, 4-hydroxy, 3-nitro substitution |
| Quantified Difference | Regioisomers; different CAS numbers (15128-85-5 vs. 629655-23-8) |
| Conditions | Structural comparison of positional isomers |
Why This Matters
This is the most fundamental differentiation. Procurement of the wrong regioisomer will result in a different synthetic intermediate, leading to failure in the target synthetic sequence.
